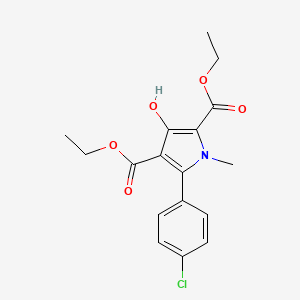
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Descripción general
Descripción
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H18ClNO5 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, with CAS number 56163-70-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies.
- Molecular Formula: C17H18ClN2O5
- Molecular Weight: 351.781 g/mol
- IUPAC Name: Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate
- SMILES Notation: CCOC(=O)c1c(O)c(C(=O)OCC)n(C)c1c2ccc(Cl)cc2
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The compound is synthesized through a multi-step reaction that includes the introduction of the chlorophenyl group and subsequent esterification processes.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties, particularly its antiproliferative effects on various cancer cell lines. For instance:
- Cytotoxicity Assays: The compound demonstrated significant cytotoxic effects against human melanoma cells (SH-4) with an IC50 value of approximately 44.63 µM . This indicates a moderate level of potency compared to established chemotherapeutics like Cisplatin (IC50 = 0.38) .
- Mechanisms of Action: The observed cytotoxicity correlates with the compound's ability to induce apoptosis and cause cell cycle arrest in the S phase. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in apoptotic cells after 48 hours of exposure .
Selectivity Indices
The selectivity index (SI) for this compound was reported as 3.83 , indicating a relatively favorable therapeutic window when compared to other tested compounds . This suggests that it may preferentially affect cancer cells over normal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrole derivatives, including this compound:
| Study | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Study A | SH-4 (Melanoma) | 44.63 ± 3.51 | 3.83 |
| Study B | HaCaT (Keratinocytes) | 9.64 ± 0.58 | >1 |
| Study C | Various Tumor Lines | Varies | Varies |
Summary of Findings
- Antiproliferative Activity: The compound exhibited dose-dependent antiproliferative effects across multiple cell lines.
- Apoptosis Induction: A significant increase in apoptotic cell populations was noted after treatment.
- Cell Cycle Arrest: The compound effectively induced S-phase arrest in treated cells.
Propiedades
IUPAC Name |
diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-4-23-16(21)12-13(10-6-8-11(18)9-7-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGXGYSVIDWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















